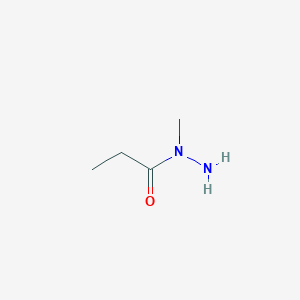

N-methylpropionohydrazide

Description

N-Methylpropionohydrazide (IUPAC name: propanamide, N-methylhydrazide) is a hydrazide derivative characterized by a propionamide backbone with a methyl-substituted hydrazine group. Its molecular structure comprises a propionyl group (CH₃CH₂CO–) linked to a hydrazide (–NHNHCH₃), yielding the formula C₄H₁₀N₂O. This compound is part of the broader hydrazide family, which features applications in pharmaceutical synthesis, agrochemicals, and materials science. Hydrazides are commonly utilized as intermediates in the formation of hydrazones, semicarbazides, and heterocyclic compounds due to their nucleophilic reactivity .

Properties

Molecular Formula |

C4H10N2O |

|---|---|

Molecular Weight |

102.14 g/mol |

IUPAC Name |

N-methylpropanehydrazide |

InChI |

InChI=1S/C4H10N2O/c1-3-4(7)6(2)5/h3,5H2,1-2H3 |

InChI Key |

AWTQOFSNPYKUPP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)N(C)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison with Analogous Hydrazides

Key structural differences among hydrazide derivatives lie in their substituents and backbone chains, which influence reactivity and functionality.

| Compound Name | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| N-Methylpropionohydrazide* | C₄H₁₀N₂O | Not provided | 102.14 | –NHNHCH₃, CH₃CH₂CO– |

| N'-Methyl-N'-phenylacetohydrazide | C₉H₁₁N₂O | 38604-70-5 | 163.20 | –NHN(CH₃)Ph, CH₃CO– |

| 3-(Dimethylamino)propanehydrazide | C₅H₁₃N₃O | 22636-79-9 | 131.18 | –NHNH(CH₂)₂N(CH₃)₂ |

| Phenylhydrazine hydrochloride | C₆H₈N₂·HCl | 59-88-1 | 144.60 | –NHNH₂Ph, HCl salt |

*Inferred structure based on nomenclature principles .

- Substituent Effects : The methyl group on the hydrazide nitrogen reduces basicity compared to unsubstituted hydrazides like phenylhydrazine, which features a phenyl group .

Physicochemical Properties and Functional Implications

- Solubility : Methyl substitution enhances solubility in organic solvents compared to phenylhydrazine, which is water-soluble as a hydrochloride salt .

- Thermal Stability: Aliphatic hydrazides like this compound are less thermally stable than aromatic derivatives (e.g., phenylhydrazine) due to weaker resonance stabilization.

- Reactivity : The methyl group reduces nucleophilicity relative to primary hydrazides, slowing condensation reactions with carbonyl compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.